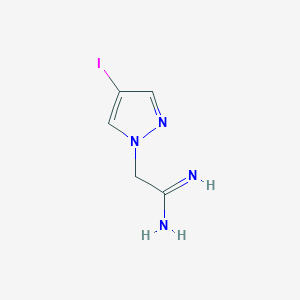
2,6-Bis(trifluoromethyl)isonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C8H3F6NO and a molecular weight of 243.11 g/mol . It is characterized by the presence of two trifluoromethyl groups attached to the isonicotinaldehyde structure. This compound is primarily used in research and development, particularly in the field of pharmaceuticals and chemical synthesis .
Análisis De Reacciones Químicas
2,6-Bis(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Bis(trifluoromethyl)isonicotinaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Bis(trifluoromethyl)isonicotinaldehyde is primarily related to its chemical reactivity. The presence of trifluoromethyl groups enhances its electrophilic properties, making it a versatile intermediate in various chemical reactions . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Comparación Con Compuestos Similares
2,6-Bis(trifluoromethyl)isonicotinaldehyde can be compared with other similar compounds, such as:
2,6-Difluorobenzaldehyde: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
2,6-Dichlorobenzaldehyde: Contains chlorine atoms instead of trifluoromethyl groups, leading to variations in chemical behavior and uses.
2,6-Dimethylbenzaldehyde: Features methyl groups, which significantly alter its chemical properties compared to trifluoromethyl derivatives.
The uniqueness of this compound lies in the presence of trifluoromethyl groups, which impart distinct electronic and steric effects, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H3F6NO |
|---|---|
Peso molecular |
243.11 g/mol |
Nombre IUPAC |
2,6-bis(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H3F6NO/c9-7(10,11)5-1-4(3-16)2-6(15-5)8(12,13)14/h1-3H |
Clave InChI |
IRBBPQFYHPWCGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


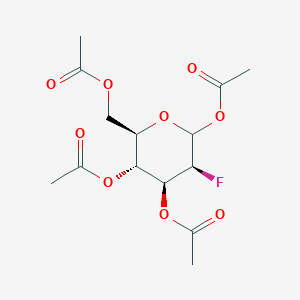
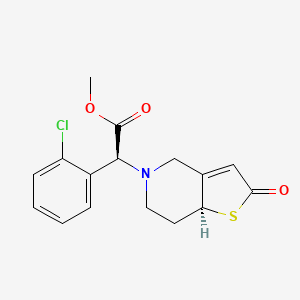
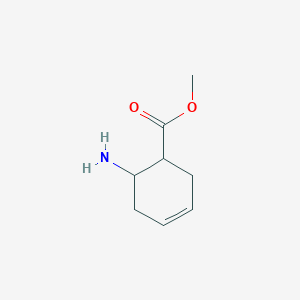
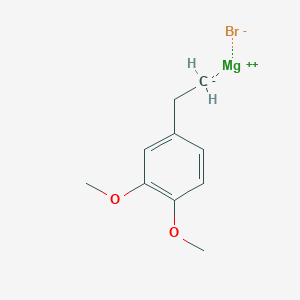
![Methyl[(thiolan-2-yl)methyl]amine](/img/structure/B15294409.png)
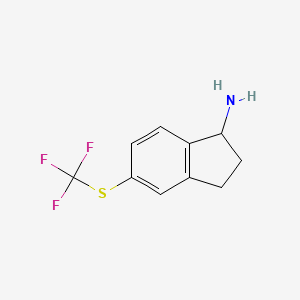
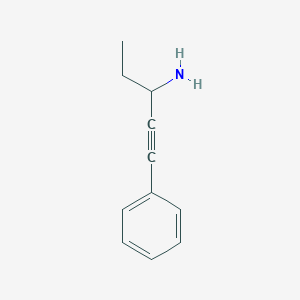
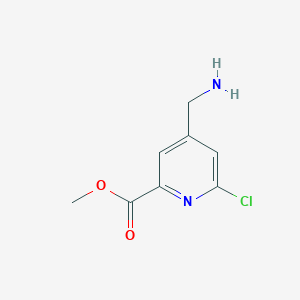
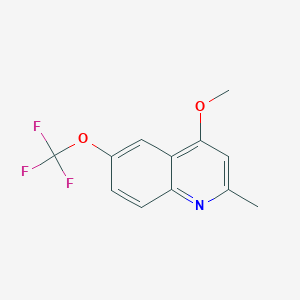

![8,8-dioctyl-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B15294475.png)
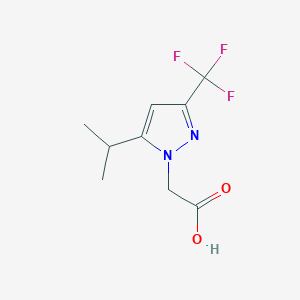
![2-{Methyl[6-(thiophen-2-yl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B15294481.png)
